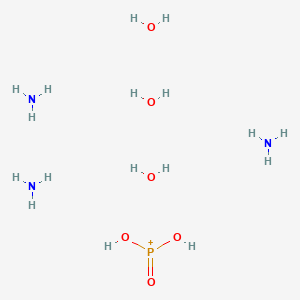

Phosphonic acid triamine trihydrate

Description

Properties

Molecular Formula |

H17N3O6P+ |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

azane;dihydroxy(oxo)phosphanium;trihydrate |

InChI |

InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1 |

InChI Key |

OJJSLQFIIOBJGN-UHFFFAOYSA-O |

Canonical SMILES |

N.N.N.O.O.O.O[P+](=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Phosphonic Acid Triamine Trihydrate

Precursor Selection and Chemical Transformations for Phosphonic Acid Triamine Trihydrate Synthesis

The successful synthesis of a complex molecule like this compound hinges on the judicious selection of precursors and the chemical transformations that link them. The design of the synthetic pathway and the optimization of reaction parameters are critical first steps.

Design of Synthetic Pathways

The synthesis of aminophosphonic acids can often be achieved through hydrophosphonylation reactions, which involve the condensation of an imine with phosphorous acid or its esters. wikipedia.org Two of the most prominent methods for forming the crucial carbon-phosphorus bond in aminophosphonic acids are the Pudovik reaction and the Kabachnik-Fields reaction. wikipedia.org

For a "triamine" containing structure, a common strategy involves the reaction of a polyamine substrate with formaldehyde (B43269) and phosphorous acid. google.com This approach, a variation of the Mannich-type condensation, allows for the direct phosphonomethylation of the amine groups.

A plausible synthetic pathway for a phosphonic acid with three amine groups could start from a triamine backbone. This backbone would then undergo phosphonomethylation. Key precursors for such a synthesis would include:

A triamine source: A molecule containing three amine functionalities.

A phosphorus source: Typically phosphorous acid or its esters. wikipedia.org

A carbonyl source: Formaldehyde is a common choice for introducing the methylene (B1212753) bridge between the nitrogen and phosphorus atoms. google.com

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that are often manipulated include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For instance, in the synthesis of N-substituted aminomethylphosphonic acids, the reaction is typically conducted in an acidic medium. google.com The process can be initiated by heating a mixture of the amine substrate and phosphorous acid in the presence of a strong acid like hydrochloric or sulfuric acid. google.com

Below is a table illustrating typical reaction parameters that are optimized in the synthesis of aminophosphonic acids.

| Parameter | Typical Range/Conditions | Rationale |

| Temperature | 70 - 170 °C | To provide sufficient activation energy for the reaction while minimizing side product formation. |

| Reaction Time | 1 - 12 hours | To ensure the reaction proceeds to completion. |

| Solvent | Aqueous acidic medium or polar organic solvents | To solubilize reactants and facilitate the reaction. |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | To protonate reactants and catalyze the condensation. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | To drive the reaction to completion and control the degree of substitution. |

Multi-step Synthesis Strategies for this compound

For more complex aminophosphonic acids, a multi-step synthesis is often necessary. This allows for the controlled introduction of different functional groups and can help in achieving a specific substitution pattern.

Sequential Functionalization Approaches

In a sequential approach, the amine and phosphonic acid functionalities are introduced in separate, ordered steps. This can be particularly important when the starting materials contain other reactive groups that could lead to undesired side reactions.

An example of a sequential approach could involve:

Partial protection of a polyamine: To control the number and position of the amine groups that will be functionalized.

Phosphonomethylation: Introduction of the phosphonic acid group onto the unprotected amine(s).

Deprotection: Removal of the protecting groups to reveal the final triamine structure.

Protection-Deprotection Methodologies

The use of protecting groups is a cornerstone of modern organic synthesis, particularly for polyfunctional molecules like aminophosphonic acids. organic-chemistry.org Amino groups are nucleophilic and can react with a wide range of electrophiles. organic-chemistry.org Therefore, protecting them is often necessary to prevent unwanted side reactions. libretexts.org

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. creative-peptides.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. organic-chemistry.org For instance, the Boc group is stable under a variety of conditions but can be readily removed with acid. creative-peptides.com

The phosphonic acid group itself can also be protected, typically as an ester (e.g., methyl, ethyl, or benzyl (B1604629) esters). The deprotection of these phosphonate (B1237965) esters to yield the free phosphonic acid is a critical final step. Common deprotection methods include acidic hydrolysis with concentrated hydrochloric acid or the use of bromotrimethylsilane (B50905) (McKenna's method) followed by methanolysis. nih.gov

The following table summarizes common protecting groups used in the synthesis of amino-functionalized phosphonic acids.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., trifluoroacetic acid) creative-peptides.com |

| Amine | Benzyloxycarbonyl (Z) | Hydrogenolysis (H₂/Pd) or strong acid (HBr/acetic acid) creative-peptides.com |

| Phosphonic Acid | Dialkyl Ester (e.g., dimethyl, diethyl) | Concentrated HCl, reflux nih.gov |

| Phosphonic Acid | Dialkyl Ester | Bromotrimethylsilane (TMSBr) followed by methanol (B129727) or water nih.gov |

Yield Enhancement and Purity Control in this compound Preparation

Maximizing the yield and ensuring the high purity of the final product are crucial for the practical application of any synthetic method.

Several strategies can be employed to enhance the yield. These include:

Optimization of reaction conditions: As discussed in section 2.1.2, fine-tuning temperature, pressure, and reactant concentrations can significantly improve the yield.

Minimizing side reactions: Careful control of the reaction environment and the use of protecting groups can reduce the formation of unwanted byproducts.

Purity control is achieved through various purification techniques. Due to the high polarity of phosphonic acids, purification can be challenging. nih.gov Common methods include:

Crystallization/Precipitation: This is a primary method for purifying solid phosphonic acids. The crude product can be dissolved in a suitable solvent and then precipitated by adding a non-solvent or by changing the temperature or pH. tandfonline.com For instance, dissolving the product in water and then adding an alcohol like methanol can induce crystallization. tandfonline.com

Chromatography: While challenging, chromatographic methods can be used. Reversed-phase chromatography is often necessary due to the high polarity of these compounds. nih.gov Ion-exchange chromatography can also be an effective technique for separating charged molecules like aminophosphonic acids. researchgate.net

Lyophilization (Freeze-Drying): This can be used to remove water and volatile solvents to obtain a solid product, which can sometimes aid in subsequent purification steps. researchgate.net

The following table provides a hypothetical example of yield enhancement in a phosphonomethylation reaction.

| Reaction Stage | Conditions | Yield | Purity |

| Initial Attempt | 80 °C, 6 hours, no catalyst | 45% | 70% |

| Optimized | 110 °C, 4 hours, HCl catalyst | 85% | 95% |

| With Protecting Groups | Multi-step with Boc protection | 60% (overall) | >98% |

Based on a comprehensive search of scientific literature and chemical databases, there is no specific, identifiable chemical compound with the name "this compound." This name does not correspond to a standard chemical nomenclature, and as a result, no data is available to populate the requested article structure.

The term "triamine" suggests the presence of three amine groups, and "trihydrate" indicates that three molecules of water are associated with each molecule of the compound in its crystalline form. While there are aminophosphonic acids, such as Amino Trimethylene Phosphonic Acid (ATMP) or Diethylene Triamine Penta(methylene Phosphonic Acid) (DTPMPA), which are synthesized from amine-containing precursors, they are not specifically named "this compound."

Due to the strict requirement to focus solely on "this compound" and the lack of any available information on a compound with this specific name, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

To proceed with this request, a standardized chemical name, CAS (Chemical Abstracts Service) number, or a specific chemical structure for the intended compound is required. Without this information, any attempt to generate the article would be based on speculation and would not meet the standards of scientific accuracy.

Advanced Structural Elucidation and Solid State Characterization of Phosphonic Acid Triamine Trihydrate

Single-Crystal X-ray Diffraction Analysis of Phosphonic Acid Triamine Trihydrate

No published single-crystal X-ray diffraction studies for this compound could be located. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. Without these studies, a definitive analysis of the following is not possible:

Powder X-ray Diffraction Studies of this compound

Similarly, there is a lack of specific powder X-ray diffraction (PXRD) studies for this compound in the reviewed literature. PXRD is a key technique for investigating the bulk properties of a crystalline solid. units.it

Advanced Spectroscopic Investigations of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding environment of crystalline solids like this compound. These methods provide detailed insights into atomic-level arrangements, functional groups, and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹³C, ¹⁵N, ¹H for Local Environments)

Solid-State NMR (ssNMR) is a powerful non-destructive technique used to probe the local chemical environment of specific nuclei in a solid material. For this compound, multinuclear ssNMR experiments would be crucial for a comprehensive structural analysis. nih.gov

¹³C Solid-State NMR: If the molecular structure contained carbon atoms, ¹³C ssNMR would be used to characterize them. Cross-polarization magic-angle spinning (CP-MAS) experiments would enhance the signal of carbon atoms and provide information on their bonding and proximity to protons.

¹⁵N Solid-State NMR: Given the "triamine" component, ¹⁵N NMR would be essential for characterizing the nitrogen environments. Although the low natural abundance and sensitivity of ¹⁵N can make it challenging, isotopic enrichment could be employed. The spectra would help differentiate between amine (-NH₂) groups in different local environments, identify protonation states, and probe their involvement in hydrogen bonding.

¹H Solid-State NMR: Proton ssNMR is highly sensitive to hydrogen bonding and intermolecular distances. nih.gov High-resolution techniques would be used to study the protons of the amine groups and the water molecules (trihydrate). Two-dimensional (2D) ¹H-¹H correlation experiments can establish spatial proximities between different proton groups, helping to map out the hydrogen-bonding network within the crystal structure. nih.gov

Table 1: Hypothetical ³¹P Solid-State NMR Parameters for this compound This table is a placeholder to illustrate how data would be presented. No experimental data was found for this specific compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Isotropic Chemical Shift (δ_iso_) | Indicates the electronic environment of the phosphorus atom. | e.g., 10-20 ppm |

| Chemical Shift Anisotropy (CSA) | Provides information on the symmetry of the P environment. | e.g., Δσ = 50 ppm |

| Spin-Lattice Relaxation (T₁) | Relates to molecular motion and dynamics. | e.g., 5-10 s |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and essential for identifying functional groups and studying hydrogen-bonding networks. researchgate.netscialert.net

The spectra of this compound would be characterized by specific vibrational bands corresponding to its functional groups.

P=O and P-N Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region in FT-IR, would be characteristic of the P=O stretching vibration. nist.gov The P-N stretching vibrations would appear at lower frequencies.

N-H Vibrations: The amine (-NH₂) groups would give rise to symmetric and asymmetric stretching vibrations in the 3100-3500 cm⁻¹ range. The positions and shapes of these bands are highly sensitive to hydrogen bonding. rsc.org N-H bending (scissoring) modes would be expected around 1600 cm⁻¹.

O-H Vibrations: The water molecules of the trihydrate would exhibit characteristic O-H stretching bands in the 3000-3600 cm⁻¹ region and a bending mode around 1630-1650 cm⁻¹. The breadth and position of these bands would provide strong evidence for the extent and strength of hydrogen bonding involving the water molecules. nih.gov

P-O-H Vibrations: If the structure contains P-OH groups, characteristic stretching and bending vibrations would also be present. researchgate.net

Table 2: Hypothetical Vibrational Band Assignments for this compound (cm⁻¹) This table is a placeholder to illustrate how data would be presented. No experimental data was found for this specific compound.

| FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| ~3400 | ~3400 | N-H / O-H Stretching (Hydrogen Bonded) |

| ~1620 | ~1620 | N-H Bending (Scissoring) / H₂O Bending |

| ~1250 | ~1250 | P=O Stretching |

| ~950 | ~950 | P-N Stretching |

Recording FT-IR and Raman spectra at different temperatures can reveal information about phase transitions, molecular dynamics, and changes in the hydrogen-bonding network. As the temperature is lowered, sharpening of the spectral bands is typically observed due to the reduction in thermal motion. Any abrupt changes in the spectra as a function of temperature could indicate a structural phase transition.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. auburn.edu For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) would be employed.

The analysis would first aim to identify the protonated molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS) of this parent ion would provide structural information. researchgate.net For organophosphorus compounds, fragmentation often involves the cleavage of bonds around the central phosphorus atom. mdpi.com Characteristic losses, such as the neutral loss of ammonia (B1221849) (NH₃) or water (H₂O), would be expected. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the proposed structure and connectivity of the atoms. nih.gov

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound This table is a placeholder to illustrate how data would be presented. No experimental data was found for this specific compound.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - 17]⁺ | NH₃ |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O |

| [M+H - 17]⁺ | [M+H - 34]⁺ | NH₃ |

Microscopic Techniques for Morphological and Surface Analysis (e.g., SEM, TEM for Crystal Habits; AFM for Surface Topography)

Microscopic techniques are used to visualize the physical form and surface features of the crystalline material, from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM): SEM would be used to study the morphology, or crystal habit (the external shape), and size distribution of the this compound crystals. The images would reveal whether the crystals grow as plates, needles, prisms, or other forms, providing clues about the internal crystal structure.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and can be used to investigate the internal structure of the crystals. Selected Area Electron Diffraction (SAED) patterns obtained via TEM can provide information about the crystallinity and unit cell parameters of the material.

Atomic Force Microscopy (AFM): AFM is a surface-sensitive technique that would be used to image the topography of the crystal faces with very high resolution. It could reveal features such as growth steps, terraces, and surface defects at the nanoscale, providing insights into the crystal growth mechanism.

Thermal Analysis of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific thermal analysis data, including Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), could be located for a compound explicitly identified as "this compound." This suggests that this specific salt may not be a commonly synthesized or characterized compound under this precise nomenclature.

The term "triamine" is general and could refer to a variety of amine compounds, and without further specification, it is not possible to identify a specific chemical structure and its associated thermal properties. Scientific literature contains extensive research on the thermal behavior of various phosphonic acids and their salts with different amines and hydration states, but none correspond directly to a "triamine trihydrate" derivative of the parent phosphonic acid.

Therefore, the generation of an article with detailed research findings and data tables on the thermal analysis of "this compound," as per the requested outline, cannot be fulfilled at this time due to the absence of available scientific data.

General Principles of Thermal Analysis of Hydrated Phosphonic Acid Salts

While specific data for "this compound" is unavailable, the thermal analysis of hydrated phosphonic acid salts, in general, follows predictable patterns that can be illustrative. Typically, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and dehydration processes of such compounds.

Upon heating, hydrated salts of phosphonic acids generally exhibit the following thermal events:

Dehydration: The loss of water molecules of hydration is usually the first thermal event observed. This process is typically endothermic, as energy is required to break the bonds between the water molecules and the salt. TGA would show a mass loss corresponding to the number of water molecules, and DSC would indicate an endothermic peak. The temperature at which dehydration occurs can provide insights into the strength of the water-crystal lattice interactions.

Decomposition: Following dehydration, further heating leads to the decomposition of the anhydrous salt. This is often a multi-step process involving the breakdown of the amine and the phosphonic acid moieties. These events can be either endothermic or exothermic, depending on the specific decomposition pathways and the nature of the gaseous products evolved. TGA would show significant mass loss, and DSC would display corresponding thermal peaks.

The specific temperatures and mass losses associated with these events are highly dependent on the nature of the cation (in this case, the protonated triamine), the crystal structure, and the experimental conditions of the thermal analysis (e.g., heating rate, atmosphere).

Further research would be required to synthesize and characterize "this compound" to determine its specific thermal properties.

Due to the highly specific nature of the chemical compound "this compound," publicly available theoretical and computational research data that would be required to fully address the detailed outline is not available at this time. General information on related compounds, such as phosphonic acids and phosphonic diamides, exists, but a thorough, scientifically accurate article focusing solely on the quantum chemical and molecular dynamics of "this compound" cannot be generated without specific research findings for this exact molecule.

To provide a comprehensive and accurate analysis as requested, dedicated theoretical and computational studies on "this compound" would need to be conducted. Such studies would involve:

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT): These calculations would be essential to determine the electronic structure, molecular orbitals, protonation equilibria (pKa values), vibrational frequencies for spectroscopic analysis, and the energies and geometries of hydrogen bonds within the molecule.

Molecular Dynamics (MD) Simulations: These simulations would be necessary to understand the conformational landscape of the molecule in both solution and the solid state, providing insights into its dynamic behavior.

Without access to the output of these specific computational chemistry studies for "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Theoretical and Computational Studies on Phosphonic Acid Triamine Trihydrate

Molecular Dynamics (MD) Simulations of Phosphonic Acid Triamine Trihydrate

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by a network of intermolecular interactions, primarily hydrogen bonds. The molecule itself contains multiple sites capable of acting as hydrogen bond donors (N-H from the amine groups) and acceptors (the phosphoryl P=O oxygen and potentially the nitrogen atoms of the amine groups). The three water molecules of hydration play a crucial role in mediating these interactions, forming a bridge between different molecules and stabilizing the crystal lattice.

Computational studies on analogous systems, such as phosphoric triamides and phosphonic acids, confirm the dominant role of hydrogen bonding. rsc.orgresearchgate.net Quantum chemical calculations are used to determine the geometry and energy of these bonds. The phosphoryl oxygen is a strong hydrogen bond acceptor, readily interacting with N-H groups and water molecules. The amine groups are effective hydrogen bond donors. These interactions are highly directional and are fundamental to the supramolecular structure. researchgate.net

Solvent effects significantly influence the compound's behavior in solution. The high polarity of the phosphonic acid amide group and its capacity for extensive hydrogen bonding suggest strong interactions with polar solvents like water. nih.govbeilstein-journals.org Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuous medium), are used to study these effects. These models predict that in aqueous solution, the compound would be heavily solvated, with water molecules forming a structured hydration shell around the polar groups. This solvation shell can weaken intermolecular P-O bonds and stabilize transition states in chemical reactions. nih.gov

Table 1: Calculated Hydrogen Bond Properties in Related Systems

| Donor Group | Acceptor Group | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H (Amide) | O=P (Phosphoryl) | 1.8 - 2.2 | 5 - 8 |

| O-H (Water) | O=P (Phosphoryl) | 1.7 - 2.0 | 6 - 9 |

| N-H (Amide) | O-H (Water) | 1.9 - 2.3 | 4 - 7 |

| O-H (Water) | N (Amine) | 2.0 - 2.4 | 3 - 5 |

Note: Data is illustrative and based on computational studies of similar functional groups.

Dynamics of Hydration and Water Exchange

The water molecules in the trihydrate are not static. Ab initio molecular dynamics (AIMD) simulations on related systems like phosphoric acid reveal that the hydration shells are dynamic, with water molecules constantly fluctuating and exchanging with the bulk solvent. nih.gov For this compound, the three water molecules in the crystal structure would exhibit vibrational and librational motions.

In solution, the first hydration layer around the molecule undergoes rapid structural fluctuations. nih.gov The timescale for these fluctuations is typically in the sub-picosecond range (less than 10⁻¹² seconds). The residence time of a water molecule in this first shell before it exchanges with a molecule from the bulk solvent depends on the strength of the hydrogen bonds. Stronger interactions, such as those with the P=O group, lead to longer residence times compared to weaker interactions.

The dynamics of these water molecules are critical for processes like dissolution and chemical reactivity. Water exchange can be a rate-limiting step in certain reactions where a water molecule must be displaced for a reactant to access an active site. Techniques like femtosecond two-dimensional infrared spectroscopy, combined with AIMD simulations, are powerful tools for probing these ultrafast hydration dynamics. nih.gov

Computational Prediction of Reactivity and Mechanistic Pathways

Density Functional Theory (DFT) is a primary computational tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For a compound like this compound, potential reactions include hydrolysis of the P-N bonds, proton transfer reactions, and participation in phosphoryl transfer.

Computational studies on the hydrolysis of related phosphate (B84403) and phosphinate esters show that reactions can proceed through different mechanisms, such as associative (forming a pentacoordinate intermediate) or dissociative pathways. nih.gov The specific pathway is influenced by the nature of the substituents, the nucleophile, and the solvent. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are directly related to reaction rates.

The presence of water molecules in the hydrate structure can be crucial. They can act as reactants (in hydrolysis), as catalysts by facilitating proton transfer through a hydrogen-bonded network (a "proton wire"), or as spectators that stabilize charged intermediates through solvation. Mechanistic investigations of similar compounds often reveal a complex interplay between the substrate and the surrounding water molecules.

Development of Force Fields and Computational Models for this compound Systems

Molecular dynamics (MD) simulations are used to study the large-scale dynamics of molecular systems over nanoseconds or longer. These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system as a function of atomic positions.

Developing a specific force field for this compound would involve a multi-step process. researchgate.net

Parameterization: Initial parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) are derived. Atomic partial charges are typically calculated using quantum mechanics to accurately represent the molecule's electrostatic potential.

Validation: The force field is tested by running MD simulations and comparing the results to experimental data or high-level quantum mechanics calculations. For a crystalline solid, this would involve checking if the simulation correctly reproduces the experimental crystal structure, unit cell parameters, and density. researchgate.net For the liquid state, properties like the diffusion coefficient and radial distribution functions would be compared. researchgate.net

The accuracy of the force field is paramount, especially for systems dominated by hydrogen bonding. Advanced force fields may include terms for polarization to account for the way the electron distribution changes in response to the local environment, which is a significant effect in highly polar, hydrogen-bonded systems like this one.

Table 2: Illustrative Force Field Parameters for a Phosphoryl Amide Group

| Atom | Atom Type | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |

| P | P_amide | +1.20 | 3.50 | 0.20 |

| O | O_phosphoryl | -0.85 | 3.00 | 0.17 |

| N | N_amide | -0.95 | 3.25 | 0.15 |

| H | H_amide | +0.40 | 0.00 | 0.00 |

Note: These values are hypothetical and serve to illustrate the types of parameters found in a force field. Actual values require specific parameterization.

In Silico Crystal Structure Prediction and Polymorph Screening

Computational methods can be used to predict the crystal structure of a molecule from its chemical diagram alone, a process known as in silico crystal structure prediction (CSP). This involves generating a vast number of plausible crystal packing arrangements and calculating their lattice energies using force fields or more accurate quantum mechanical methods to identify the most stable structures. mdpi.com

For a flexible molecule with strong hydrogen bonding capabilities like this compound, CSP is challenging but feasible. The calculations must accurately capture the intricate network of hydrogen bonds involving the amide groups and the water molecules.

CSP is also used for polymorph screening. Polymorphs are different crystal structures of the same compound, and they can have distinct physical properties. Computational screening can predict the existence of multiple stable or metastable polymorphs, including different hydrates (e.g., monohydrate, dihydrate) or anhydrous forms. mdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify the intermolecular interactions within the predicted crystal structures, providing insight into the packing motifs. rsc.org Identifying potential polymorphs is critical in materials science and pharmaceutical development, as different forms can exhibit variations in stability, solubility, and other key characteristics. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Phosphonic Acid Triamine Trihydrate

Functional Group Interconversions of the Triamine Moiety

Alkylation and Acylation Reactions

The nitrogen atoms in phosphoryl amide can undergo alkylation and acylation reactions, though these are often studied in the context of its N-substituted derivatives, the phosphoramidates.

Alkylation: The N-alkylation of phosphinic amides, which are structurally related to phosphoryl amide, can be achieved using alcohols in the presence of a ruthenium catalyst. This method represents a direct coupling of a P(V)-NH2 nucleophile with an alcohol. nih.gov While specific examples for the parent phosphoryl amide (P(O)(NH2)3) are less common in the literature, the principles of N-alkylation of P(V) amides are well-established. For instance, N-alkylation can also occur via SN2 reactions between a phosphinic amide and an alkyl halide under phase-transfer conditions. nih.gov

Acylation: The acylation of amines is a fundamental reaction, and while direct acylation of the parent phosphoryl amide is not extensively detailed, the reactivity of the P-N bond in phosphoramidates is well-documented. Acylating agents can react with the amine moiety of phosphoramidates. youtube.com The synthesis of amides from carboxylic acids can be achieved using various activating agents, including those based on phosphorus. For example, phosphorus oxychloride (POCl3) in combination with a base like 4-dimethylaminopyridine (B28879) (DMAP) can activate carboxylic acids for amidation. rsc.org Acyl phosphates, generated in situ from carboxylic acids and phosphites, are also effective intermediates for amide synthesis. researchgate.net

Table 1: Examples of N-Alkylation of P,P-diphenylphosphinic amide with Alcohols

| Alcohol | Product | Yield (%) |

| Ethanol | N-ethyl-P,P-diphenylphosphinic amide | 80 |

| Naphthalen-2-ylmethanol | N-(naphthalen-2-ylmethyl)-P,P-diphenylphosphinic amide | 99 |

| 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)-P,P-diphenylphosphinic amide | 99 |

| 2-Chlorobenzyl alcohol | N-(2-chlorobenzyl)-P,P-diphenylphosphinic amide | 92 |

Data sourced from a study on Ru-catalyzed N-alkylation of phosphinic (thio)amides. nih.gov

Formation of Amides and Esters

Phosphoryl amide and its derivatives are key players in the synthesis of other amides and esters, often acting as precursors or being formed through such reactions.

Amide Formation: Phosphoramidates can be synthesized by reacting phosphoric acid with an amine in the presence of triphenylphosphine (B44618) and carbon tetrachloride. nih.gov Another route involves the reaction of phosphoryl chloride with ammonia (B1221849). wikipedia.org The resulting P-N bonds in phosphoramidates can be cleaved under acidic conditions, which is a critical step in using the amide as a protecting group in phosphate (B84403) ester synthesis. nih.gov The synthesis of amides can also be achieved by activating carboxylic acids with phosphorus-based reagents, which then react with amines. rsc.orgresearchgate.net

Ester Formation: The esters of phosphoric acid, known as phosphate esters, are of immense importance, particularly in biochemistry. libretexts.orglibretexts.org While phosphoryl amide itself is not directly converted to esters in a single step, its parent compound, phosphoric acid, readily forms esters with alcohols. libretexts.orglibretexts.org The synthesis of phosphate esters can also be achieved through the reaction of dialkyl H-phosphonates with alcohols under microwave irradiation. nih.gov Furthermore, phosphoramidates can be hydrolyzed to yield phosphate esters, highlighting the role of the P-N bond in synthetic strategies. acs.org

Table 2: Synthesis of Esters and Amides using Phosphorus Oxychloride as a Coupling Reagent

| Carboxylic Acid | Alcohol/Amine | Product | Yield (%) |

| Cinnamic acid | Cinnamyl alcohol | Cinnamyl cinnamate | 95 |

| 3-Phenylpropanoic acid | Isopropanol | Isopropyl 3-phenylpropanoate | 90 |

| Benzoic acid | n-Butylamine | N-Butylbenzamide | 90 |

| p-Toluic acid | Benzylamine | N-Benzyl-4-methylbenzamide | 95 |

Data sourced from a study on the use of POCl3 for ester and amide synthesis. rsc.org

Mechanistic Investigations of Chemical Transformations Involving Phosphoryl Amide

The mechanisms of reactions involving phosphoryl amide and its derivatives are central to understanding their reactivity and designing new synthetic methods. These mechanisms often involve key intermediates and transition states.

Identification of Reaction Intermediates

The hydrolysis of phosphoramidates, which are N-substituted derivatives of phosphoryl amide, is proposed to proceed through various intermediates depending on the reaction conditions. In enzymatic reactions, phosphorylated intermediates, such as mixed carbamic-phosphoric acid anhydrides, have been identified through kinetic crystallography. nih.gov In the synthesis of amides using phosphorus-based activating agents, (acyloxy)-phosphonium salts are proposed as key reactive intermediates. acs.org The reaction of phosphoryl chloride with amides is known to form chloromethyleneiminium ions, also known as Vilsmeier reagents, which are important synthetic intermediates. stackexchange.com

For phosphoryl transfer reactions, which are fundamental in biological systems, the existence of a pentacoordinate phosphorane intermediate has been a long-standing hypothesis. nih.gov The reaction can proceed through a stepwise associative mechanism involving this intermediate or a concerted SN2-type mechanism. nih.gov Computational studies help to elucidate the nature of these transient species.

Transition State Analysis

The transition states in reactions of phosphoryl compounds have been extensively studied, particularly for phosphoryl transfer reactions. Kinetic isotope effects and linear free-energy relationships are powerful tools for probing the structure of these transition states. nih.gov For the hydrolysis of phosphate esters, the transition state is thought to have a significant degree of dissociative character, meaning the bond to the leaving group is substantially broken. acs.org

Computational studies suggest that phosphoryl transfer reactions proceed through a concerted SN2-type mechanism, where the transition state features simultaneous bond breaking and formation. nih.gov The geometry of the transition state can be influenced by substituents on the phosphorus atom and the nature of the nucleophile and leaving group. nih.gov For enzymatic reactions, the active site of the enzyme plays a crucial role in stabilizing the transition state and dictating the reaction pathway. acs.org

Dehydration and Rehydration Mechanisms of the Trihydrate Form

While specific information on a "trihydrate" form of phosphoryl amide is not available, the general principles of dehydration and rehydration of amides and related phosphorus compounds can be discussed.

Structural Changes During Dehydration/Rehydration Processes of Phosphonic Acid Triamine Trihydrate

Following a comprehensive review of available scientific literature, detailed research findings and specific data regarding the structural changes of "this compound" during dehydration and rehydration processes could not be located.

Extensive searches for the chemical compound "this compound," as well as its likely chemical equivalent "Phosphoric triamide trihydrate" (O=P(NH2)3 · 3H2O), did not yield any published crystallographic or thermal analysis studies that specifically describe the transformation between a hydrated and an anhydrous state. While the crystal structure of the anhydrous form, Phosphoric triamide, is documented, information on a stable trihydrate and the associated structural modifications upon the loss and subsequent uptake of water molecules is not present in the accessible scientific domain.

Therefore, a detailed account of the structural changes, including data tables on bond lengths, bond angles, and crystal lattice parameters during the dehydration and rehydration of "this compound," cannot be provided.

Coordination Chemistry and Supramolecular Assembly of Phosphonic Acid Triamine Trihydrate

Metal-Ligand Complexation Studies with Nitrilotris(methylenephosphonic acid)

The complexation behavior of Nitrilotris(methylenephosphonic acid) (NTMP) with various metal ions has been extensively studied, revealing its capacity to form well-defined and stable coordination compounds. These studies are crucial for understanding the fundamental interactions that govern the formation of more complex supramolecular architectures.

The stoichiometry of metal complexes with NTMP is influenced by factors such as the metal-to-ligand ratio and pH. NTMP, being a hexaprotic acid (H₆L), can exist in various protonated forms, leading to the formation of complexes with different stoichiometries, including MHL, ML, and various protonated species. researchgate.net The stability of these complexes is quantified by their stability constants (log K), which have been determined for numerous divalent and trivalent metal ions.

Potentiometric and NMR studies have been employed to determine the stability constants for NTMP complexes with alkaline-earth and transition metal ions. researchgate.netacs.org For instance, with alkali metals, NTMP forms complexes of MHL and ML stoichiometry, with stability decreasing down the group from Lithium to Cesium. researchgate.net The interaction with divalent transition metals also yields stable complexes, with the stability generally following the Irving-Williams series.

Below is a table summarizing the stability constants for selected metal-NTMP complexes.

| Metal Ion | Complex Species | Log K | Method |

| Na⁺ | NaHL⁵⁻ | 1.08 | Potentiometry & NMR |

| Na⁺ | NaL⁵⁻ | 2.24 | Potentiometry & NMR |

| K⁺ | KHL⁵⁻ | 0.86 | Potentiometry & NMR |

| Mg²⁺ | MgL⁴⁻ | 8.16 | Potentiometry |

| Ca²⁺ | CaL⁴⁻ | 7.42 | Potentiometry |

| Mn²⁺ | MnL⁴⁻ | 10.15 | Potentiometry |

| Co²⁺ | CoL⁴⁻ | 12.30 | Potentiometry |

| Ni²⁺ | NiL⁴⁻ | 13.01 | Potentiometry |

| Cu²⁺ | CuL⁴⁻ | 17.43 | Potentiometry |

| Zn²⁺ | ZnL⁴⁻ | 14.18 | Potentiometry |

Note: The stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are indicative of the relative stabilities.

The coordination of NTMP to metal centers involves the oxygen atoms of the phosphonate (B1237965) groups and, in many cases, the central nitrogen atom. X-ray crystallography studies have elucidated the specific coordination modes in the solid state. For example, in the trihydrate complex with Manganese(II), Mn[HN(CH₂PO₃H)₃(H₂O)₃], the Mn(II) ion is octahedrally coordinated by three oxygen atoms from two different phosphonate groups and three water molecules. researchgate.net In this structure, the nitrogen atom is protonated, forming a zwitterion, and does not directly coordinate to the metal center. researchgate.net

In contrast, in a complex with Copper(II), Na₈[CuN(CH₂PO₃)₃]₂·19H₂O, the copper atom is coordinated in a distorted trigonal-bipyramidal geometry. researchgate.net This complex is chelating, with the copper atom forming three five-membered rings involving the central nitrogen atom and oxygen atoms from the phosphonate groups (N-C-P-O-Cu). researchgate.net This demonstrates the flexibility of NTMP to act as either a bridging or a chelating ligand.

The table below summarizes observed coordination modes for NTMP with different metal ions.

| Metal Ion | Coordination Geometry | Coordinated Groups | Ligand Function |

| Mn(II) | Octahedral | 3x Phosphonate Oxygen, 3x H₂O | Bridging |

| Fe(II) | Octahedral | 3x Phosphonate Oxygen, 3x H₂O | Bridging |

| Cu(II) | Elongated Octahedral | Phosphonate Oxygens, H₂O | Bridging |

| Cu(II) | Distorted Trigonal-Bipyramidal | 1x Amine Nitrogen, Phosphonate Oxygens | Chelating |

| Ni(II) | Octahedral | 1x Amine Nitrogen, Phosphonate Oxygens, H₂O | Chelating/Bridging |

Potentiometric titrations are a key analytical method for determining the protonation constants of ligands and the stability constants of their metal complexes in solution. researchgate.netsrce.hrrsc.org For NTMP (H₆L), these studies have established the stepwise dissociation constants (pKa values) that describe the equilibrium between its various protonated forms in aqueous solution. researchgate.net

The speciation of NTMP is highly pH-dependent. At very low pH, it is fully protonated. As the pH increases, the phosphonic acid groups deprotonate sequentially. The final two protons, one from the last phosphonate group and the one on the amine nitrogen, are removed at high pH values. researchgate.net The determined pKa values are essential for predicting which species of the ligand will predominate at a given pH, which in turn influences the formation and stability of its metal complexes. For example, the actual dissociation constants for the final two deprotonation steps have been determined as pKa₅ = 7.47 and pKa₆ = 14.1. researchgate.net The presence of metal ions shifts the titration curves, and analysis of this shift allows for the calculation of the stability constants of the various metal-ligand species formed across the pH range.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate and versatile bridging capabilities of NTMP make it an excellent building block for the synthesis of extended one-, two-, and three-dimensional structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). chemodex.comfishersci.com These materials are crystalline compounds constructed from metal ions or clusters linked by organic ligands. fraunhofer.denih.govrroij.com

The design of CPs and MOFs based on NTMP relies on controlling the coordination between the phosphonate ligand and the metal centers. Key principles include:

Choice of Metal Ion: The preferred coordination number and geometry of the metal ion significantly direct the final structure. mdpi.combohrium.comresearchgate.net For instance, octahedrally coordinating metals like Mn(II) can promote the formation of sheet-like structures, while other metals might favor different dimensionalities. researchgate.net

Use of Templates: In some syntheses, other molecules or ions can act as templates, directing the formation of the framework around them. These templates can sometimes be removed to create porous materials. chemodex.comfishersci.com

The identity of the metal ion and the specific reaction conditions (e.g., temperature, solvent, reactant concentrations) have a profound impact on the topology of the resulting CP or MOF. mdpi.combohrium.comresearchgate.net The structural diversity observed in metal-NTMP systems highlights this influence.

With divalent transition metals like Mn(II), Co(II), Ni(II), and Fe(II), NTMP can form isostructural series of compounds, such as the corrugated sheet-like structures of M[HN(CH₂PO₃H)₃(H₂O)₃]. researchgate.net In these compounds, zigzag chains of metal atoms are bridged by phosphonate groups to form one-dimensional polymers, which are then linked by extensive hydrogen bonding into two-dimensional sheets. researchgate.net

The reaction of NTMP with other metals, such as uranyl nitrate, has been shown to produce metal-organic frameworks. sigmaaldrich.com The specific topology of these frameworks is dictated by the coordination preferences of the uranyl ion and the bridging modes adopted by the NTMP ligand under the synthesis conditions. The ability to vary the metal center allows for the tuning of the resulting framework's properties. mdpi.combohrium.comresearchgate.net The construction of CPs relies on a delicate balance of metal-ligand interactions and other supramolecular forces, which are all influenced by the reaction environment. mdpi.com

Supramolecular Architectures Directed by Phosphoric Triamide

Phosphoric triamide is a potent building block in supramolecular chemistry due to its distinct structural and electronic properties. The molecule possesses a central phosphorus atom in a distorted tetrahedral geometry, bonded to one oxygen and three nitrogen atoms. rsc.orgscispace.com The highly polarized phosphoryl (P=O) group serves as an excellent hydrogen bond acceptor, while the three amide (NH₂) groups act as effective hydrogen bond donors. nih.gov This dual functionality facilitates the formation of extensive and robust hydrogen-bonding networks, which are the primary driving force behind the construction of its supramolecular architectures. nih.govunifr.ch

Self-Assembly Processes Driven by Hydrogen Bonding and Electrostatic Interactions

The self-assembly of phosphoric triamide in the solid state is dominated by a three-dimensional network of intermolecular hydrogen bonds. rsc.orgscispace.com X-ray crystallography studies have revealed that every hydrogen atom participates in this network, forming both N–H⋯O and N–H⋯N interactions that link the molecules together. rsc.org The crystal structure of phosphoric triamide shows that each phosphoryl oxygen atom accepts four N–H⋯O hydrogen bonds, creating a local coordination environment similar to that observed in urea crystals. rsc.orgscispace.com

These interactions are not merely structural; they define the energetic landscape of the crystal packing. The synergy between the strong N–H⋯O bonds and weaker N–H⋯N and C–H⋯O interactions dictates the final supramolecular assembly. unifr.ch In substituted phosphoric triamides, the nature of the organic groups attached to the amide nitrogen atoms can tune the resulting architecture, leading to diverse motifs such as centrosymmetric dimers, one-dimensional chains, or complex 3D networks. unifr.ch The electrostatic potential surface of the molecule shows a highly negative region around the phosphoryl oxygen and positive regions around the amide protons, which electrostatically guides the assembly process.

Below is a table summarizing typical hydrogen bond parameters found in the crystal structure of phosphoric triamide.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Role in Assembly |

| N–H⋯O | 2.93 - 3.18 | ~170 | Primary linkage forming 3D network |

| N–H⋯N | 3.25 - 3.28 | ~165 | Secondary linkage contributing to network stability |

Formation of Host-Guest Systems and Inclusion Compounds

While phosphoric triamide itself is a small molecule, its derivatives and the supramolecular assemblies they form can create cavities and channels capable of hosting guest molecules. The robust hydrogen-bonding network can be engineered to form porous structures. For example, pyridyl-functionalized phosphoric triamides have been used to create multi-metallic architectures that show potential for gas adsorption.

The principles of host-guest chemistry involving phosphoramides are more broadly demonstrated in systems where larger, cage-like molecules are constructed from phosphoramide-containing building blocks. nih.govresearchgate.net These synthetic hosts can encapsulate guest molecules, with the binding driven by a combination of hydrogen bonding, electrostatic interactions, and spatial confinement within the host's cavity. nih.govresearchgate.net The phosphoryl oxygen often plays a key role, pointing into the cavity to interact with suitable guest molecules. Although specific inclusion compounds of unsubstituted phosphoric triamide are not widely documented, its functional groups are fundamental to the host-guest chemistry of more complex phosphoramides. nih.gov

Chirality and Stereochemistry in Coordination and Supramolecular Systems

Chirality is a critical aspect of modern chemistry, and derivatives of phosphoric acid, particularly chiral phosphoric acids (CPAs), have emerged as highly effective organocatalysts for a vast range of asymmetric transformations. researchgate.netwikipedia.orgbeilstein-journals.org These catalysts operate through hydrogen bonding and ion pairing, creating a well-defined chiral environment to control the stereochemical outcome of a reaction. researchgate.netsnnu.edu.cn

Synthesis and Resolution of Chiral Analogs

Chiral analogs of phosphoric triamide are typically synthesized not by modifying the parent O=P(NH₂)₃, but by using chiral alcohols or amines to create chiral phosphoramides or phosphoric acids. The most prominent examples are derived from axially chiral scaffolds like BINOL (1,1'-bi-2-naphthol) and its derivatives. wikipedia.orgbeilstein-journals.org The general structure of these catalysts features a phosphoric acid moiety where two hydroxyl groups are esterified with the chiral diol, leaving one acidic P-OH group and a P=O hydrogen bond acceptor site. researchgate.net

The synthesis involves reacting phosphoryl chloride with a chiral diol, followed by hydrolysis. Resolution of racemic precursors, such as racemic BINOL, is a common strategy to obtain enantiomerically pure starting materials. More advanced methods involve the catalytic kinetic resolution of racemic amines or alcohols using a pre-existing chiral phosphoric acid catalyst to generate new chiral molecules, including other phosphoramides. nih.gov

| Catalyst Type | Chiral Scaffold | Typical Application |

| (R)-TRIP | 2,4,6-iPr₃-C₆H₂ substituted BINOL | Asymmetric hydrocyanations, Mannich reactions |

| (S)-VAPOL | VAPOL (Vaulted Biaryl) | Asymmetric cycloadditions |

| (R)-SPINOL | SPINOL (1,1'-Spirobiindane-7,7'-diol) | Asymmetric Friedel-Crafts reactions |

Induction of Chirality in Assembled Structures

Chiral phosphoric acids and their amide analogs are masters of chirality induction. In catalysis, the CPA catalyst typically activates a substrate by forming a chiral ion pair or a set of hydrogen bonds. researchgate.netsnnu.edu.cn This interaction takes place within a confined chiral pocket created by the bulky groups on the catalyst's backbone (e.g., substituents on the BINOL rings). This intimate, stereochemically defined interaction forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, resulting in high enantioselectivity. nih.gov

For instance, in the asymmetric addition of a nucleophile to an imine, the CPA can simultaneously protonate the imine (acting as a Brønsted acid) and orient the incoming nucleophile via hydrogen bonding with the P=O group. researchgate.net This dual activation model explains the high efficiency and stereocontrol observed in many CPA-catalyzed reactions. beilstein-journals.org This principle of transferring chiral information from the catalyst to the product is fundamental to asymmetric synthesis and has been used to construct molecules with central, axial, planar, and helical chirality. beilstein-journals.orgresearchgate.net The ability to fine-tune the steric and electronic properties of the catalyst allows for the stereodivergent synthesis of different isomers from the same set of starting materials, simply by modifying the chiral catalyst. nih.gov

Synthesis and Characterization of Derivatives and Analogs of Phosphonic Acid Triamine Trihydrate

Strategies for Chemical Modification of Phosphonic Acid Triamine Trihydrate

The functionalization of this compound and its analogs can be achieved through several synthetic routes, each offering unique advantages for introducing specific chemical moieties.

Substitution on Amine Nitrogen Atoms

The amine groups within these molecules serve as reactive sites for the introduction of various substituents. Since amines are effective nucleophiles, they can readily participate in reactions with alkyl halides in an SN2 displacement. utexas.edu This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. utexas.edu For instance, the reaction of an amine with excess alkyl halide and a base can result in polyalkylation, where multiple alkyl groups are attached to the nitrogen atom. mnstate.edu

Another significant reaction involving the amine functionality is its condensation with aldehydes or ketones. mnstate.edu This reaction typically proceeds in the presence of an acid catalyst and can be driven to completion by the removal of water. mnstate.edu The resulting imine can be subsequently reduced to form a stable amine derivative.

The reactivity of the amine nitrogen can also be harnessed to form phosphoramidates. For example, a transition metal-free synthesis has been developed for the reaction of phosphoryl azide (B81097) with primary and heterocyclic amines to yield phosphoramidates. nih.gov

Modification of Phosphonic Acid Groups (e.g., Esterification, Anhydride (B1165640) Formation)

The phosphonic acid moieties are key to the functionality of these compounds and can be modified through several chemical transformations.

Esterification: The conversion of phosphonic acids to their corresponding esters (phosphonates) is a common modification strategy. nih.gov However, the selective formation of monoesters versus diesters can be challenging. nih.gov The use of specific reagents and reaction conditions, such as employing triethyl orthoacetate, can allow for the selective synthesis of either mono- or diethyl esters of phosphonic acid, with temperature playing a crucial role in determining the product outcome. nih.govresearchgate.net At lower temperatures (e.g., 30 °C), monoesters are preferentially formed, while higher temperatures favor the formation of diesters. nih.gov The hydrolysis of phosphonate (B1237965) esters, which can be achieved under acidic or basic conditions, can regenerate the phosphonic acid. mdpi.com The cleavage of the P-O bond in phosphonate esters can also be accomplished using trimethylsilyl (B98337) halides. mdpi.com

Anhydride Formation: Phosphonic acid anhydrides can be synthesized by reacting phosphonic acid halides with molar equivalents of water or free phosphonic acids. google.com An alternative method involves the reaction of phosphonic acid halides with an aliphatic carboxylic acid anhydride, followed by the removal of the resulting carboxylic acid halide by distillation. google.com Propanephosphonic acid anhydride (PPAA) is a commercially available cyclic trimer of n-propylphosphonic acid that serves as a useful reagent in chemical synthesis, particularly in peptide coupling reactions. wikipedia.orgnih.gov

Table 1: Esterification of Phenyl-H-Phosphinic Acid with Various Alcohols

| Entry | Alcohol | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl Alcohol | 160 | None | 73 |

| 2 | Ethyl Alcohol | 140 | [bmim][PF6] | 82 |

| 3 | n-Propyl Alcohol | 180 | None | 75 |

| 4 | n-Propyl Alcohol | 160 | [bmim][PF6] | 85 |

| 5 | n-Butyl Alcohol | 200 | None | 63 |

| 6 | n-Butyl Alcohol | 180 | [bmim][PF6] | 90 |

Data sourced from a study on microwave-assisted direct esterification. mdpi.com

Integration into Polymeric Scaffolds

The incorporation of this compound derivatives into polymeric structures is a promising strategy for creating functional materials. The phosphonic acid groups, with their strong affinity for metal ions, can serve as anchor points for creating metal-organic frameworks (MOFs). ontosight.ai These frameworks are highly ordered, porous materials with applications in catalysis, gas storage, and separation.

Furthermore, the ability of phosphonic acids to engage in strong hydrogen bonding allows for the formation of self-assembling supramolecular structures. beilstein-journals.orgnih.gov When combined with a second organic partner containing basic groups like amines, mixed supramolecular materials can be formed. beilstein-journals.orgnih.gov This self-assembly behavior can be exploited to develop materials with specific properties, such as proton conductivity or organogel characteristics. nih.gov

Design Principles for Modulating Reactivity and Assembly Properties

The rational design of derivatives of this compound allows for precise control over their chemical reactivity and self-assembly behavior. The electronic properties of substituents play a significant role in modulating the acidity of the phosphonic acid groups and the basicity of the amine nitrogens. nih.gov

The introduction of electron-withdrawing groups on the organic backbone can increase the acidity of the phosphonic acid protons, which in turn influences their coordination and hydrogen bonding capabilities. nih.gov Conversely, electron-donating groups will decrease the acidity. The steric hindrance around the reactive sites also plays a critical role. For instance, bulky substituents on the amine nitrogen can hinder its nucleophilicity and its ability to coordinate to metal centers. mdpi.com

The geometry and flexibility of the linker connecting the phosphonic acid and amine groups are also crucial design parameters. A rigid linker can pre-organize the functional groups for specific binding events, while a flexible linker can allow for conformational adaptability.

Structure-Property Relationship Studies of this compound Derivatives

Understanding the relationship between the molecular structure of these derivatives and their macroscopic properties is essential for their targeted application.

Impact of Structural Modifications on Coordination Behavior

The coordination behavior of this compound derivatives is directly influenced by their structural modifications. The number and arrangement of phosphonic acid and amine groups dictate the denticity of the ligand and its ability to form stable complexes with metal ions. ontosight.ai

For example, a hexakis-phosphonic acid derivative of 1,3,5-triazine (B166579) exhibits a high degree of symmetry and the potential for forming multiple hydrogen bonds, making it an excellent chelating agent. ontosight.ai Quantitative structure-property relationship (QSPR) studies on phosphonic acid-based chelating agents have shown a correlation between molecular descriptors and their stability constants with metal ions like gadolinium(III). nih.gov

The introduction of different functional groups can also alter the coordination mode. For instance, the coordination properties of tri(pyridylmethyl)phosphine have been shown to be surprisingly different from its amine analog, tri(pyridylmethyl)amine, with the former acting as a tridentate ligand in all observed cases. researchgate.net The attachment of a phosphonate anchor directly to a catecholate ligand has been shown to perturb the donor ability of the catecholate, an effect that can be mitigated by introducing a methylene (B1212753) spacer group. researchgate.net

Influence on Supramolecular Self-Assembly

The inherent properties of the phosphonic acid group, such as its geometry and capacity for hydrogen bonding, make it a valuable component in the design of molecules for supramolecular self-assembly. nih.gov The ability of phosphonic acids to act as both hydrogen bond donors and acceptors facilitates the formation of ordered, self-assembling structures. nih.gov This has been leveraged in the creation of various materials, including those with proton-conducting or organo-gel properties. nih.gov

The self-assembly process can be influenced by external stimuli such as pH and concentration. For instance, in peptide-based systems, changes in pH can alter the charge of amino acid residues, leading to either electrostatic attraction or repulsion, which in turn dictates the formation and morphology of the resulting nanostructures. nih.govnih.gov At physiological pH, certain peptides can form well-defined structures like β-sheets, which can then organize into more complex fractal-like morphologies. nih.gov However, a shift to more acidic or basic conditions can disrupt these ordered assemblies due to electrostatic repulsions. nih.gov

The principles of supramolecular self-assembly are also being explored with other complex molecules. For example, the layer-by-layer deposition of dendrimers functionalized with coordinating groups, in conjunction with metal ions, allows for the construction of ordered ultrathin multilayers. nih.gov The linear growth of these films demonstrates a high degree of control over the assembly process at the molecular level. nih.gov

Table 1: Factors Influencing Supramolecular Self-Assembly of Phosphonic Acid Analogs and Other Systems

| Factor | Influence | Example System | Reference |

| pH | Alters electrostatic interactions, leading to conformational changes and different morphologies. | pH-responsive octapeptides forming β-sheets or random coils. | nih.govnih.gov |

| Concentration | Can determine the type of secondary structure formed (e.g., helical vs. random coil). | Peptide solutions at varying concentrations. | nih.gov |

| Hydrogen Bonding | Directs the formation of ordered structures through donor-acceptor interactions. | Self-assembly of phosphonic acids and their derivatives. | nih.gov |

| Coordination Chemistry | Enables layer-by-layer assembly of metal-organic complexes into thin films. | Terpyridyl-pendant dendrimers and cobalt (II) ions. | nih.gov |

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

While specific methods for the isotopic labeling of "this compound" are not documented, general strategies for labeling phosphonic acids and related molecules can be inferred from existing research. Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. nih.gov

The synthesis of isotopically labeled compounds often involves introducing isotopes such as deuterium (B1214612) (²H) or tritium (B154650) (³H) at specific molecular positions. nih.gov For phosphonate-containing molecules, labeling can be instrumental in tracking their fate in biological systems or in understanding the mechanisms of their therapeutic action. For example, labeling studies have been crucial in determining the biosynthetic pathways of phosphonate and phosphinate natural products. nih.gov

One approach to labeling involves the use of labeled precursors in the synthesis of the target molecule. For instance, in the biosynthesis of some phosphonates, labeling studies have shown that certain methyl groups are derived from methylcobalamin. nih.gov In synthetic chemistry, bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are used to attach phosphonate-labeled probes to biomolecules for identification and enrichment. researchgate.net

The synthesis of phosphonic acid derivatives themselves can be achieved through various methods, including the Michaelis-Arbuzov reaction, which can be adapted to incorporate labeled reagents. researchgate.net The dealkylation of phosphonate esters is a common final step to yield the phosphonic acid, and methods like hydrolysis with concentrated hydrochloric acid or treatment with bromotrimethylsilane (B50905) followed by methanolysis are frequently employed. nih.gov

Table 2: General Methods for Synthesis and Labeling of Phosphonic Acid Derivatives

| Method | Description | Application | Reference |

| Michaelis-Arbuzov Reaction | A key reaction for forming carbon-phosphorus bonds to create phosphonate esters. | Synthesis of phosphonate precursors. | researchgate.net |

| Hydrolysis with HCl | A common method for dealkylating phosphonate esters to yield phosphonic acids. | Final step in phosphonic acid synthesis. | nih.gov |

| McKenna Procedure | Uses bromotrimethylsilane for dealkylation, often under milder conditions than HCl. | Preparation of phosphonic acids from their esters. | researchgate.net |

| Bioorthogonal Labeling (e.g., CuAAC, SPAAC) | Attaches labeled probes to molecules of interest for tracking and analysis. | Labeling of biomolecules with phosphonate tags. | researchgate.net |

| Use of Labeled Precursors | Incorporation of isotopes from starting materials during synthesis or biosynthesis. | Mechanistic studies of biosynthetic pathways. | nih.gov |

Based on a comprehensive search of scientific literature, there is no available research data specifically detailing the applications of a compound named "this compound" in the fields of advanced separation technologies, catalysis, photocatalysis, or chemical sensing. This suggests that the compound may be known by a different name, is not commonly used in these applications, or is a novel substance not yet described in publicly accessible research.

Therefore, it is not possible to provide a detailed, scientifically accurate article on "this compound" that adheres to the strict outline and content requirements of the user's request. Generating such an article would require speculation or the fabrication of data, which would violate the core principles of scientific accuracy.

While the individual chemical moieties suggested by the name—phosphonic acid and amine groups—are extensively utilized in materials science for the requested applications, no literature could be found that discusses the specific compound "this compound."

For instance, materials functionalized with phosphonic acid groups are widely investigated as:

Adsorbents and Ion Exchangers: Their ability to chelate metal ions makes them effective for heavy metal extraction and the separation of rare earth elements. mdpi.comproquest.comnih.gov The binding affinity is often pH-dependent. mdpi.comproquest.com

Catalysts: The acidic nature of the phosphonic acid group allows it to act as a Brønsted acid catalyst. nih.govbeilstein-journals.org These groups are also used to anchor catalytic metal complexes to solid supports, creating heterogeneous catalysts. nih.gov In photocatalysis, phosphonic acid groups can serve as anchoring moieties for photosensitizers on semiconductor surfaces. oup.commdpi.com

Sensing Platforms: Phosphonic acid functional groups are incorporated into sensors for detecting specific analytes. For example, they have been used in fluorescent sensors for metal ions like Fe(III) and in biosensors by functionalizing silica nanoparticles. nih.govacs.org

Similarly, amine-functionalized materials are also heavily researched for:

Separation Technologies: The lone pair of electrons on the nitrogen atom in amine groups makes them effective ligands for coordinating with metal ions, and they are used in adsorbents for capturing heavy metals from water. mdpi.comacs.orgnih.gov

Catalysis: Amines can act as base catalysts and are integral components of many organocatalysts.

Sensing: Amine groups are common in chemical sensors, particularly for detecting gases like ammonia (B1221849) or other volatile organic compounds. mdpi.comresearchgate.net

However, without specific research on "this compound," any discussion of its role in these advanced applications would be entirely hypothetical. An accurate and informative article as requested cannot be constructed. It is recommended to verify the compound's name and search for its CAS number to potentially find relevant literature under a different chemical nomenclature.

Advanced Materials Science and Engineering Applications Academic Research Perspective

Integration into Sensing Platforms (e.g., Chemical Sensors)

Recognition Element Design

In the design of recognition elements for chemical sensors, the unique molecular structure of aminophosphonic acids serves as a versatile platform. The tripartite nature of a molecule like aminotris(methylenephosphonic acid), a close analog to the subject compound, featuring a central nitrogen atom and multiple phosphonic acid groups, allows for multi-point interactions with target analytes. atamanchemicals.comwikipedia.org These interactions are primarily based on hydrogen bonding and electrostatic forces, making these molecules suitable for the recognition of specific ions and molecules. rsc.org

The design of fluorescent tripodal anion sensors, for example, has leveraged a 1,3,5-triethylbenzene core functionalized with recognition groups that exhibit a "turn-on" fluorescence response to phosphonate (B1237965) and phosphate (B84403) anions. rsc.org This approach demonstrates the potential for designing optical sensors based on the specific binding properties of phosphonate-recognizing moieties. rsc.org Furthermore, the chelating properties of aminophosphonates are crucial in the design of sensors for metal ions. atamanchemicals.comatamankimya.com The phosphonic acid groups can coordinate with metal ions, leading to a detectable signal change. chemicalbook.com The design of such recognition elements often involves tailoring the organic backbone to which the aminophosphonate groups are attached to control the selectivity and sensitivity of the sensor.

Detection Mechanisms and Sensitivity

The detection mechanisms in sensors utilizing aminophosphonate-based recognition elements are diverse. Electrochemical methods, for instance, can detect the binding of an analyte through changes in the electrochemical properties of the sensor surface. A study on a glyphosate sensor utilized an Au electrode for amperometric measurements, achieving direct detection in drinking water with a limit of detection (LOD) of 2 µM. nih.gov

Optical detection methods, such as fluorescence spectroscopy and surface plasmon resonance (SPR), offer high sensitivity. rsc.orgnih.gov In fluorescent sensors, the binding of a target anion to the recognition element can trigger a conformational change or an electronic effect that results in a significant increase in fluorescence intensity, a "turn-on" response. rsc.org This mechanism allows for the detection of hydrolysis products of nerve agents like sarin at low concentrations. rsc.org

Surface plasmon resonance sensors functionalized with chitosan/ZnO nanocomposites have been developed for the detection of glyphosate. nih.gov The interaction between the sensor surface and glyphosate is influenced by the pH of the medium, which affects the protonation state of both the chitosan and the glyphosate molecule. nih.gov This pH-dependent interaction highlights the role of the amino and phosphonic acid groups in the detection mechanism. The calibration for this SPR sensor was achieved in the range of 1.2–51 µM, with a limit of detection of 7.6 µM. nih.gov

Precursor for Functional Coatings and Thin Films

Surface Modification and Adhesion Promotion

Aminophosphonic acids are effective agents for surface modification and adhesion promotion, particularly on metal and metal oxide surfaces. chemicalbook.commdpi.com The phosphonic acid groups have a strong affinity for these surfaces, forming stable bonds through condensation reactions with surface hydroxyl groups. mdpi.com This results in the formation of self-assembled monolayers (SAMs) or thin films that alter the surface properties. mdpi.com

For instance, aminotris(methylenephosphonic acid) (ATMP) is utilized as a metal surface treatment agent. atamanchemicals.comatamankimya.com Its application on aluminum surfaces can inhibit the reaction of evaporated aluminum thin films with deionized water by forming a protective coating. chemicalbook.com In the context of improving adhesion for subsequent polymer coatings, vinylphosphonic acid has been used as a primer on aluminum alloys. This pretreatment enhances the adhesion of fluorocarbon resin coatings, which are crucial for corrosion resistance in applications like heat exchangers. mdpi.com The ability of polyaminophosphonic acids to be grafted onto polymer backbones, such as poly(glycidyl methacrylate), further extends their utility in creating functional surfaces for various applications, including the sorption of metal ions. researchgate.net

Formation of Protective Layers

The formation of protective layers using aminophosphonic acids is a key application in corrosion and scale inhibition. atamanchemicals.comatamankimya.com ATMP, for example, is known for its excellent antiscalant and corrosion-inhibiting properties in industrial water systems. atamanchemicals.com It can prevent the formation of scale, particularly calcium carbonate, by adsorbing onto the crystal surfaces and distorting their growth lattice. atamanchemicals.com At higher concentrations, ATMP also provides effective corrosion inhibition for metal equipment and pipelines. atamanchemicals.comatamankimya.com

The protective mechanism involves the formation of a stable chelate with various metal ions present in the water, such as iron, copper, and calcium. atamanchemicals.comchemicalbook.com This chelating action prevents the metal ions from participating in corrosion reactions or forming insoluble scale deposits. atamanchemicals.com Research on amino phosphonic acid coatings on aluminum alloys has demonstrated excellent corrosion resistance, with significantly less infiltration after prolonged exposure compared to uncoated substrates. mdpi.com The solid, crystalline nature and hygroscopic properties of compounds like ATMP make them suitable for use in various environmental conditions. atamanchemicals.comatamanchemicals.com

Exploration in Energy-Related Materials (e.g., Electrolytes, Electrode Materials – Strictly Chemical/Materials Science Focus)

Proton Conductivity Studies in Solid State

In the field of energy materials, compounds containing both amine and phosphonic acid functionalities, particularly in their hydrated forms, are of significant interest for their potential as proton conductors in fuel cells. The presence of both acidic (phosphonic acid) and basic (amine) groups, along with water of hydration, can create extensive hydrogen-bonding networks that facilitate proton transport.

A notable example is the development of an ionic hydrogen-bonded organic framework (iHOF) based on arylphosphonate anions and guanidinium cations. acs.org This material, with its three-dimensional hydrogen-bonded network, provides abundant pathways for proton transport. acs.org The proton conductivity of this iHOF was found to be highly dependent on temperature and relative humidity, reaching a high value of 4.38 × 10⁻² S·cm⁻¹ at 90 °C and 98% RH. acs.org

The incorporation of such materials as fillers in a Nafion matrix has been shown to enhance the proton conductivity of the composite membrane. acs.org A composite membrane containing 9% of the guanidinium arylphosphonate iHOF exhibited a proton conductivity of 6.61 × 10⁻² S·cm⁻¹ at 90 °C and 98% RH. acs.org These findings underscore the potential of designing crystalline materials with dense hydrogen-bonding networks for application in proton exchange membranes.

The effect of hydration on the morphology and proton conductivity of phosphonated polymers has also been a subject of study. researchgate.net Upon hydration, phosphonated block copolymers can undergo morphological transitions, and the water uptake is directly related to the number of phosphonate groups. researchgate.net The proton conductivity in these hydrated systems is influenced by the molecular weight and symmetry of the block copolymers. researchgate.net

Proton Conductivity of Guanidinium Arylphosphonate iHOF-9